3-Bromopentane-2,4-dione

Description

BenchChem offers high-quality 3-Bromopentane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromopentane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

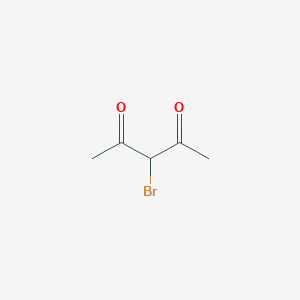

Structure

3D Structure

Properties

IUPAC Name |

3-bromopentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-3(7)5(6)4(2)8/h5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHDFLHQXZRDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326692 | |

| Record name | 3-bromopentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3043-28-5 | |

| Record name | 3-bromopentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 3-Bromopentane-2,4-dione

CAS Number: 3043-28-5

Synonyms: 3-Bromoacetylacetone,

Executive Summary

3-Bromopentane-2,4-dione is a pivotal

Chemical Profile & Physical Properties[1][2][3][4][5][6]

3-Bromopentane-2,4-dione exists in a dynamic equilibrium between its keto and enol tautomers, a feature that significantly influences its reactivity and spectroscopic signature.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 179.01 g/mol | |

| Physical State | Liquid / Low-melting Solid | Tends to solidify upon standing or cooling. |

| Density | ~1.505 g/cm³ | High density due to bromine substitution. |

| Boiling Point | ~80–90 °C (at 15 mmHg) | Decomposes at atmospheric pressure (>180 °C). |

| Solubility | Soluble in | Reacts with nucleophilic solvents. |

| pKa | ~7.0 | Acidity enhanced by electron-withdrawing Br. |

Synthesis Protocol: Production from Acetylacetone

The most controlled laboratory method for synthesizing 3-bromopentane-2,4-dione involves the electrophilic halogenation of acetylacetone using N-Bromosuccinimide (NBS). This method avoids the handling of elemental bromine and offers higher regioselectivity.

Reagents & Materials

-

Precursor: Acetylacetone (Pentane-2,4-dione) [CAS 123-54-6]

-

Reagent: N-Bromosuccinimide (NBS)

-

Solvent: Chloroform (

) or Ionic Liquid (e.g., [bmim] -

Catalyst: p-Toluenesulfonic acid (p-TsOH) (optional, catalytic amount)

Step-by-Step Methodology

-

Preparation: Dissolve acetylacetone (10 mmol) in

(20 mL) in a round-bottom flask equipped with a magnetic stirrer. -

Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes at 0°C to prevent poly-bromination.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. The reaction progresses as the succinimide byproduct precipitates (in non-polar solvents) or via color change.

-

Work-up: Filter off the succinimide solid. Wash the filtrate with water (

) to remove residual succinimide and acid. -

Purification: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Yield: The resulting pale yellow liquid is typically >90% pure and can be used directly. Distillation under reduced pressure is recommended for analytical grade requirements.

Reactivity & Mechanism: The Hantzsch Pathway

The core utility of 3-bromopentane-2,4-dione lies in its ability to condense with bis-nucleophiles (like thioamides) to form 5-membered heterocycles. The bromine atom acts as a leaving group, while the carbonyls serve as electrophilic cyclization points.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the Hantzsch Thiazole Synthesis pathway, converting the dione into a functionalized thiazole.

Figure 1: Mechanistic pathway for the Hantzsch synthesis of 2-amino-4-methyl-5-acetylthiazole.[1]

Application Protocol: Synthesis of Thiazole Derivatives

A primary application in drug discovery is the synthesis of 1-(2-amino-4-methylthiazol-5-yl)ethanone . This scaffold is ubiquitous in anti-inflammatory and antimicrobial research.

Experimental Workflow

-

Reactants: Combine 3-bromopentane-2,4-dione (5 mmol) and Thiourea (5.5 mmol) in Ethanol (15 mL).

-

Reflux: Heat the mixture to reflux for 2–3 hours. The solution will typically turn yellow/orange.

-

Precipitation: Cool the reaction mixture to room temperature. Neutralize with aqueous Sodium Acetate or dilute

to pH 7–8. -

Isolation: The thiazole product will precipitate as a solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

-

Characterization:

-

MP: ~220–223 °C (Lit.[2] value for 5-acetyl-2-amino-4-methylthiazole).

-

NMR: Confirm the disappearance of the methine proton (

~4.8 ppm) of the starting bromide and appearance of the thiazole ring signals.

-

Safety & Handling (MSDS Summary)

Warning: 3-Bromopentane-2,4-dione is a potent lachrymator and severe irritant.

-

Hazards:

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.[3]

-

Lachrymator: Induces tearing even at low concentrations.

-

-

PPE Requirements:

-

Respiratory: Use a full-face respirator with organic vapor cartridges if working outside a fume hood (not recommended).

-

Skin: Nitrile rubber gloves (double-gloving recommended).

-

Eyes: Chemical safety goggles and face shield.

-

-

Storage: Store at 2–8°C under inert gas (

or Ar). The compound is light-sensitive and may darken/decompose upon prolonged exposure to light or moisture.

References

-

Synthesis of

-Bromoketones using NBS:- Source: Izumisawa, Y., et al. "Preparation of -Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids." Scientific Research Publishing.

-

Hantzsch Thiazole Synthesis Mechanism

- Source: "Hantzsch Thiazole Synthesis - Labor

-

Physical Properties & Safety Data

- Source: PubChem Compound Summary for CID 355641, 3-Bromopentane-2,4-dione.

-

Tautomerism in

-Diketones:- Source: "Tautomerism Detected by NMR." Encyclopedia.pub.

Sources

Precision Synthesis of 3-Bromopentane-2,4-dione: An In-Depth Technical Guide

Executive Summary

3-Bromopentane-2,4-dione (CAS 3043-28-5) is a critical electrophilic intermediate used in the synthesis of heterocycles (e.g., thiazoles, imidazoles) and as a ligand precursor for transition metal coordination. Its synthesis relies on the regioselective electrophilic halogenation of the active methylene group in pentane-2,4-dione (acetylacetone).

This guide details two validated protocols: the Standard Elemental Bromine Route (favored for atom economy and scalability) and the N-Bromosuccinimide (NBS) Route (favored for milder conditions). It also addresses the critical safety handling of this compound, which is a potent lachrymator.

Mechanistic Principles

The synthesis proceeds via an electrophilic

Reaction Pathway

The reaction is autocatalytic in the absence of added base; the byproduct HBr promotes the rate-limiting enolization step.

Figure 1: Mechanistic pathway for the

Methodology 1: Elemental Bromine Route (Standard)

This protocol is based on the high-yield method described by Lagoja et al. (2003) and standard organic synthesis practices. It is atom-economical but requires strict temperature control to prevent di-bromination or haloform cleavage.

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| Pentane-2,4-dione | 100.12 | 1.0 | Substrate |

| Bromine ( | 159.81 | 1.0 - 1.05 | Electrophile |

| Dichloromethane (DCM) | - | Solvent | Medium (Optional*) |

| Sodium Carbonate | 105.99 | 1.1 | Neutralizing Agent |

*Note: The reaction can be performed solvent-free or in acetic acid, but DCM allows for better heat dissipation.

Experimental Protocol

-

Setup: Equip a 3-neck round-bottom flask with a pressure-equalizing addition funnel, a thermometer, and a magnetic stir bar. Connect the outlet to a gas scrubber (NaOH trap) to neutralize HBr fumes.

-

Preparation: Charge the flask with pentane-2,4-dione (10.0 g, 100 mmol) and DCM (50 mL). Cool the solution to 0–5 °C using an ice-water bath.

-

Addition: Add Bromine (16.0 g, 100 mmol) dropwise over 30–45 minutes.

-

Critical Control: The rate of addition must be slow enough to maintain the internal temperature below 10 °C. The red color of bromine should disappear rapidly upon contact with the solution, indicating immediate consumption.

-

-

Reaction: Once addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature (20 °C) for 1 hour.

-

Workup:

-

Wash the organic layer with ice-cold water (2 x 30 mL).

-

Wash with saturated

solution until the aqueous phase remains slightly alkaline (pH ~8). Caution: -

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (rotary evaporator, < 30 °C bath).

-

Methodology 2: N-Bromosuccinimide (NBS) Route[2][3]

This method is preferred when handling elemental bromine is undesirable due to safety restrictions. It utilizes NBS in a polar solvent to facilitate ionic bromination rather than radical substitution.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Pentane-2,4-dione | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source |

| Ammonium Acetate | 0.1 | Catalyst (Optional) |

| Acetonitrile ( | Solvent | Polar Medium |

Experimental Protocol

-

Dissolution: Dissolve pentane-2,4-dione (10 mmol) in acetonitrile (20 mL).

-

Addition: Add NBS (10.5 mmol) in small portions over 15 minutes at room temperature.

-

Note: Unlike allylic bromination, no radical initiator (AIBN) or light is required. The reaction is driven by the high enol content of the substrate.

-

-

Monitoring: Stir at 25 °C for 2–4 hours. Monitor by TLC (silica, Hexane/EtOAc) or NMR for the disappearance of the starting material.

-

Workup:

-

Concentrate the solvent.

-

Redissolve the residue in diethyl ether.

-

Filter off the precipitated succinimide byproduct.

-

Wash the filtrate with water, dry over

, and concentrate.

-

Purification & Characterization

The crude product from either method is a lachrymatory liquid that may darken upon standing.

Purification[4]

-

Method: Vacuum Distillation.

-

Conditions: The compound is thermally sensitive. Distill under high vacuum.

-

Boiling Point: ~45–50 °C at 10 mmHg (approximate).

-

Warning: Do not heat above 80 °C at atmospheric pressure to avoid decomposition/polymerization.

-

Characterization Data

The product exists as an equilibrium mixture of keto and enol forms, complicating the NMR spectrum.[2]

| Technique | Parameter | Observed Data |

| Appearance | Physical State | Pale yellow to amber liquid |

| Density | ~1.50 g/mL | |

| Solvent: | Keto form: | |

| IR | Functional Groups | 1700-1720 |

Safety & Handling (Lachrymator Warning)

Danger: 3-Bromopentane-2,4-dione is a severe lachrymator (tear gas agent) and skin irritant.

-

Engineering Controls: All operations, including weighing and rotary evaporation, must be performed inside a functioning chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Decontamination:

-

Glassware should be rinsed with a dilute solution of acetone and ethanolamine or aqueous sodium bisulfite before being removed from the hood to quench active lachrymatory residues.

-

-

Spill Response: Do not wipe up with paper towels. Cover with vermiculite or spill pads, neutralize with weak base if safe, and dispose of as hazardous chemical waste.

References

-

Lagoja, I. M., et al. (2003). Synthesis of 3-Bromopentane-2,4-dione. Journal of Medicinal Chemistry, 46(8), 1546–1553.

- Baird, M. S., & Hussain, H. H. (1987). Reaction of 1,3-dicarbonyl compounds with bromine. Journal of Chemical Research, Synop., 202.

-

PubChem Database. (n.d.).[3] 3-Bromopentane-2,4-dione (CID 355641).[3] National Center for Biotechnology Information.

-

Fisher Scientific. (n.d.). Safety Data Sheet: 3-Bromopentane-2,4-dione.

Sources

Technical Whitepaper: Spectroscopic Characterization & Tautomeric Dynamics of 3-Bromopentane-2,4-dione

This guide provides an in-depth technical analysis of 3-Bromopentane-2,4-dione (also known as

Executive Summary & Molecular Context

3-Bromopentane-2,4-dione (CAS: 3043-28-5 ) is a critical electrophilic building block in the synthesis of heterocycles, particularly thiazoles, imidazoles, and pyrazoles. Unlike its parent compound (acetylacetone), the introduction of a bromine atom at the

This guide addresses the three primary analytical challenges associated with this molecule:

-

Tautomeric Ambiguity: The rapid equilibrium between keto and enol forms complicates NMR integration and peak assignment.

-

Isotopic Signatures: The

ratio creates a distinct mass spectral footprint. -

Lability: The C-Br bond is susceptible to photolytic cleavage, requiring specific handling during analysis.

Synthesis & Purification Protocol

Standardized Protocol for High-Purity Isolation

While direct bromination with elemental bromine (

Experimental Workflow

Reagents:

-

Acetylacetone (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Solvent: Ethyl Acetate/Water (biphasic) or

(anhydrous) -

Catalyst: Ammonium Acetate (10 mol%) - Optional for rate acceleration

Procedure:

-

Dissolution: Dissolve acetylacetone in ethyl acetate (0.5 M).

-

Addition: Add NBS portion-wise at

to maintain the internal temperature -

Monitoring: Stir for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of NBS (insoluble solid converting to soluble succinimide in organic media) indicates completion.

-

Workup: Wash with water (

) to remove succinimide. Dry organic layer over -

Purification: Concentrate in vacuo. Distillation is not recommended due to thermal instability. Use immediate flash chromatography if high purity is required, though the crude is often

pure.

Workflow Visualization

Caption: Figure 1. One-pot synthesis workflow using NBS for selective mono-bromination.

Mass Spectrometry (MS) Analysis

Isotopic Fingerprinting & Fragmentation

The mass spectrum of 3-bromopentane-2,4-dione is dominated by the characteristic bromine isotope pattern.

Key Diagnostic Peaks (EI, 70 eV)

| m/z Value | Relative Intensity | Assignment | Mechanistic Insight |

| 178 / 180 | 1:1 Ratio | Molecular ion doublet confirming mono-bromination ( | |

| 163 / 165 | Medium | ||

| 135 / 137 | High | Loss of acetyl group (McLafferty rearrangement or | |

| 99 | Base Peak | Homolytic cleavage of the weak C-Br bond. | |

| 43 | High | Acetylium ion (diagnostic for methyl ketones). |

Fragmentation Pathway

Caption: Figure 2. Primary fragmentation pathways under Electron Impact (EI) ionization.

Infrared Spectroscopy (IR)

Vibrational Modes & Functional Groups

The IR spectrum is complex due to the superposition of keto and enol tautomers. The bromine atom exerts an inductive effect, shifting the carbonyl stretch to higher frequencies compared to unsubstituted acetylacetone, while the intramolecular Hydrogen bond in the enol form shifts it lower.

| Frequency ( | Intensity | Vibration Mode | Notes |

| 2900 - 3100 | Weak | C-H Stretch | Aliphatic C-H. |

| 1715 - 1735 | Strong | C=O Stretch (Keto) | Shifted up due to |

| 1600 - 1640 | Strong | C=O Stretch (Enol) | "Chelate carbonyl." Broadened by H-bonding. |

| 1150 - 1200 | Medium | C-O Stretch | Enol C-O character. |

| 600 - 700 | Medium | C-Br Stretch | Diagnostic region for alkyl bromides. |

NMR Spectroscopy: The Tautomeric Equilibrium

Solvent-Dependent Dynamics

This is the most critical analytical section. 3-Bromopentane-2,4-dione exists in a dynamic equilibrium between the diketo form and the cis-enol form.

-

Diketo Form: The

-proton is acidic but sterically crowded. -

Enol Form: Stabilized by an intramolecular Hydrogen bond (forming a pseudo-aromatic 6-membered ring).

Solvent Effect (Meyer's Rule):

-

Non-polar solvents (

, -

Polar aprotic solvents (DMSO-

): Favor the Keto form (solvent disrupts internal H-bond via dipole interaction).

NMR Data ( , 400 MHz)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Tautomer |

| 15.20 | Broad Singlet | ~0.7 H | -OH (Chelated) | Enol |

| 4.75 | Singlet | ~0.3 H | -CH(Br)- | Keto |

| 2.55 | Singlet | ~4.2 H | - | Enol |

| 2.42 | Singlet | ~1.8 H | - | Keto |

Note: Integration values are approximate and vary by concentration and temperature. In

NMR Data ( )

-

Keto Carbonyl:

ppm (Deshielded) -

Enol Carbonyl/C-OH:

ppm (Averaged if exchange is fast, or distinct) -

-Carbon (C-Br):

Tautomeric Equilibrium Diagram

Caption: Figure 3. Keto-Enol tautomerism.[2][3][4][5] The equilibrium constant

References

-

Synthesis Protocol (NBS Method)

- Source: ChemicalBook & MDPI (Molecules).

- Context: "One-Pot NBS-Promoted Synthesis of Imidazoles...

-

Link:

-

Mass Spectrometry Data

-

Source: NIST Chemistry WebBook, SRD 69.[6]

- Context: Standard fragmentation p

-

Link:

-

-

NMR Solvent Effects

- Source: Journal of Chemical Education / ResearchG

- Context: "Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarbonyl Compounds."

-

Link:

-

General Compound Data (PubChem)

- Source: N

-

Context: Physical properties and CAS verification (3043-28-5).[7]

-

Link:

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. cores.research.asu.edu [cores.research.asu.edu]

- 6. Bromoacetone [webbook.nist.gov]

- 7. 3-Bromopentane-2,4-dione | C5H7BrO2 | CID 355641 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Physicochemical Architecture of 3-Bromopentane-2,4-dione

[1][2]

Executive Summary

3-Bromopentane-2,4-dione (also known as 3-bromoacetylacetone) is a halogenated

Understanding its solubility is not merely about "what dissolves it," but rather how solvents influence its tautomeric state and reactive stability .[1] This guide provides a comprehensive solubility profile, analyzing the interplay between solvent polarity, hydrogen bonding capability, and the compound's intramolecular chelation.

Critical Safety Note: 3-Bromopentane-2,4-dione is a potent lachrymator and skin irritant.[1] All solubility assessments described herein must be conducted in a functioning fume hood.

Physicochemical Architecture

To master the solubility of this compound, one must first understand its "Chameleon Effect"—the ability to change structure based on the solvent environment.

The Keto-Enol Tautomerism

Unlike simple ketones, 3-Bromopentane-2,4-dione exists as a mixture of two distinct isomers.[1] The solvent determines which isomer dominates, thereby altering the compound's effective polarity and reactivity.

-

The Keto Form (Diketo): More polar, favored in polar aprotic solvents (e.g., DMSO) that disrupt internal hydrogen bonding.[1]

-

The Enol Form (Chelated): Less polar, stabilized by an intramolecular hydrogen bond between the hydroxyl and carbonyl oxygen.[1] This form dominates in non-polar solvents (e.g., Chloroform, Benzene) and mimics a lipophilic bicycle.

Impact of the Bromine Atom:

The electron-withdrawing nature of the bromine atom at the

Visualization of Tautomeric Equilibrium

The following diagram illustrates the solvent-dependent equilibrium shifts.

Figure 1: Solvent influence on the tautomeric equilibrium of 3-Bromopentane-2,4-dione.

Solubility Profile & Solvent Compatibility[1][3]

The solubility data below synthesizes experimental observations with Hansen Solubility Parameter (HSP) theory. The compound is characterized by high dispersion forces (due to Br) and moderate polarity.

Solubility Data Table

| Solvent Class | Solvent Example | Solubility Status | Mechanistic Insight |

| Halogenated | Dichloromethane (DCM), Chloroform | Excellent | "Like dissolves like."[2][1][3] The high dispersion forces of Br match well. Favors the Enol form. Ideal for extraction.[1] |

| Ketones | Acetone, MEK | Excellent | Dipole-dipole interactions stabilize the molecule.[2][1][3] Often used as a reaction solvent for bromination. |

| Aromatic Hydrocarbons | Toluene, Benzene | Good | |

| Ethers | Diethyl Ether, THF | Good | Good solubility.[2][1][3] THF may coordinate with the enol proton, slightly altering reactivity. |

| Alcohols | Methanol, Ethanol | Good (Caution) | Soluble, but reactive .[2][1][3] Protic solvents can disrupt the internal chelate.[1] Risk: Solvolysis (formation of ethyl esters) can occur upon heating [1].[1] |

| Alkanes | Hexanes, Heptane | Moderate/Low | Solubility is limited compared to DCM.[2][1][3] Often used to precipitate the compound from more polar solutions or wash away impurities.[1] |

| Water | Water | Insoluble/Poor | The lipophilic bromine and alkyl chain dominate.[2][1][3] Sinks (Density > 1.0). Risk: Slow hydrolysis to acetic acid and bromo-derivatives over time [2].[1] |

Stability Warning: Solvolysis

Researchers must be vigilant when using protic solvents (alcohols).[1] While 3-Bromopentane-2,4-dione dissolves in ethanol, prolonged heating or the presence of a catalyst can lead to C-C bond cleavage or esterification, degrading the reagent.

Experimental Methodologies

Protocol: Solvent Selection for Synthesis

This decision tree guides the selection of the optimal solvent based on the intended application (Reaction vs. Extraction).

Figure 2: Decision matrix for selecting the appropriate solvent for 3-Bromopentane-2,4-dione.[2][1]

Protocol: Saturation Shake-Flask Method

To determine exact solubility limits for a specific unlisted solvent, follow this self-validating protocol.

Materials:

-

3-Bromopentane-2,4-dione (Liquid/Solid depending on purity/temp).[1]

-

Target Solvent (Anhydrous).[1]

-

0.45 µm PTFE Syringe Filter.

-

HPLC or GC-FID for quantification.[1]

Step-by-Step:

-

Preparation: Add excess 3-Bromopentane-2,4-dione to 5 mL of the target solvent in a glass vial. Ensure a visible phase separation (droplet at bottom) or undissolved solid persists.[1]

-

Equilibration: Agitate at 25°C for 24 hours.

-

Filtration: Allow to settle. Remove 1 mL of the supernatant and filter through a 0.45 µm PTFE filter (compatible with aggressive organics).

-

Quantification: Dilute the filtrate 1:100 with Acetonitrile and inject into HPLC/GC.

-

Validation: Repeat the measurement at 48 hours. If the concentration varies by <5%, equilibrium is reached.

Applications & Implications in Drug Development

In drug discovery, 3-Bromopentane-2,4-dione is a "linchpin" reagent.[1] Its solubility profile directly impacts:

-

Heterocycle Synthesis: The Hantzsch Thiazole Synthesis often utilizes this reagent.[1] The choice of solvent (e.g., Ethanol vs. Acetone) dictates the reaction rate and the precipitation of the hydrobromide salt product.

-

Metal Chelation: When forming metal acetylacetonates, the solvent must solubilize the ligand (3-bromo) but often precipitate the metal complex. Methanol is frequently used here despite the solvolysis risk, as the chelation reaction is usually faster than degradation [3].

References

-

ChemicalBook. (2023).[1] 3-Bromopentane-2,4-dione: Properties and Reactions. Retrieved from

-

PubChem. (n.d.).[1] 3-Bromopentane-2,4-dione Compound Summary. National Library of Medicine. Retrieved from

-

Thermo Fisher Scientific. (n.d.). 3-Bromo-2,4-pentanedione Safety Data Sheet. Retrieved from

-

Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for tautomeric equilibria in solvents).

chemical reactivity of the bromine atom in 3-Bromopentane-2,4-dione

An In-Depth Technical Guide to the Chemical Reactivity of the Bromine Atom in 3-Bromopentane-2,4-dione

Abstract

3-Bromopentane-2,4-dione, an α-halo-β-dicarbonyl compound, represents a cornerstone electrophilic building block in modern organic synthesis. The strategic placement of a bromine atom on the central carbon, flanked by two activating carbonyl groups, imparts a unique and versatile reactivity profile. This guide provides a comprehensive exploration of the chemical behavior of this bromine atom, focusing on the underlying principles that govern its participation in nucleophilic substitutions, elimination reactions, and skeletal rearrangements. We will delve into the electronic structure, tautomeric equilibria, and reaction mechanisms, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Molecular Architecture and Electronic Landscape

3-Bromopentane-2,4-dione (also known as 3-bromoacetylacetone) possesses the molecular formula C₅H₇BrO₂.[1][2][3][4] Its structure is characterized by a central carbon atom (C3) bonded to a bromine atom and situated between two carbonyl carbons (C2 and C4). This arrangement is fundamental to its reactivity.

The primary driver of the molecule's reactivity is the powerful electron-withdrawing inductive effect of the two adjacent carbonyl groups.[5] This effect polarizes the C-Br bond, creating a significant partial positive charge (δ+) on the α-carbon (C3) and rendering it highly electrophilic.[5] Consequently, the C3 position is exceptionally susceptible to attack by nucleophiles, making the bromine atom an excellent leaving group.

Keto-Enol Tautomerism: A Dynamic Equilibrium

Like most β-dicarbonyl compounds, 3-bromopentane-2,4-dione exists in a dynamic equilibrium between its keto and enol forms.[6][7][8] The enol tautomer is significantly stabilized by two key factors: conjugation of the C=C double bond with the remaining carbonyl group and the formation of a stable, six-membered intramolecular hydrogen bond.[9] For the parent compound, pentane-2,4-dione, the enol form can constitute up to 85% of the mixture at equilibrium.[9]

Theoretical studies on 3-bromopentane-2,4-dione (BrAA) indicate that the intramolecular hydrogen bond in its cis-enol form is even stronger than in unsubstituted acetylacetone (AA), with calculated strengths of 90.5 kJ/mol for BrAA compared to 75.8 kJ/mol for AA.[10] This suggests a pronounced preference for the enol form, which has significant implications for its reaction pathways.

Caption: Keto-enol equilibrium in 3-bromopentane-2,4-dione.

Synthesis Protocol: Accessing the Key Intermediate

The most direct and common synthesis of 3-bromopentane-2,4-dione involves the electrophilic bromination of its precursor, pentane-2,4-dione.[1][3] The reaction proceeds via the nucleophilic enol form, which attacks molecular bromine.

Experimental Protocol: Synthesis via Bromination

Objective: To synthesize 3-bromopentane-2,4-dione from pentane-2,4-dione.

Materials:

-

Pentane-2,4-dione (1.0 eq)

-

Bromine (1.0 eq)

-

Dichloromethane (CH₂Cl₂) or Acetic Acid

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: Charge a round-bottom flask with pentane-2,4-dione dissolved in dichloromethane. Cool the flask to 0°C in an ice bath with continuous stirring.

-

Bromine Addition: Add bromine dropwise to the cooled solution via a dropping funnel over 30-60 minutes. Maintain the temperature at 0-5°C throughout the addition to control the reaction rate and minimize side-product formation. The disappearance of the bromine color indicates consumption.

-

Quenching: Once the addition is complete, allow the mixture to stir for an additional 30 minutes at 0°C. Slowly add saturated sodium bicarbonate solution to neutralize the HBr byproduct and quench any unreacted bromine.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 3-bromopentane-2,4-dione. Further purification can be achieved by distillation or chromatography if necessary.

Core Reactivity Pathways of the Bromine Atom

The bromine atom's lability is the central theme of 3-bromopentane-2,4-dione's chemistry. The primary pathways are dictated by the choice of nucleophile/base and reaction conditions.

Nucleophilic Substitution (SN2 Pathway)

The highly electrophilic nature of the C3 carbon makes it an ideal substrate for SN2 reactions.[5] This pathway is favored by less basic, "soft" nucleophiles.[11] The reaction proceeds with the nucleophile attacking the C3 carbon, leading to the displacement of the bromide ion.

Causality: The SN2 mechanism is highly efficient at this center because the flanking carbonyl groups stabilize the transition state and there is minimal steric hindrance. This reaction is a powerful method for C-C, C-N, C-S, and C-O bond formation.[1][12]

Caption: Generalized SN2 pathway at the C3 position.

A prominent application is the Hantzsch thiazole synthesis and related cyclizations. For instance, reaction with N-aryl thioureas can lead to the formation of aminothiazoles, showcasing the compound's utility in constructing heterocyclic scaffolds of medicinal interest.[1]

Elimination (E2 Pathway)

When treated with strong, sterically hindered bases, 3-bromopentane-2,4-dione can undergo an E2 elimination. However, due to the absence of hydrogens on the adjacent C2 and C4 atoms, a standard dehydrohalogenation to form a C=C bond is not possible. Instead, elimination reactions in this context typically refer to reactions of related α-bromo ketones that possess an α-hydrogen, which can be eliminated with the bromine to form an α,β-unsaturated ketone.[13] For 3-bromopentane-2,4-dione itself, base-induced reactions are more likely to proceed through other pathways, such as the Favorskii rearrangement.

The Favorskii Rearrangement

The Favorskii rearrangement is a signature reaction of α-haloketones possessing an α-hydrogen when treated with a strong base.[14][15][16] While 3-bromopentane-2,4-dione lacks α-hydrogens for the initial enolate formation step of the classic mechanism, related α-haloketones undergo this fascinating transformation.[17] The mechanism is thought to involve the formation of a cyclopropanone intermediate, which is subsequently opened by the nucleophilic base (e.g., hydroxide or alkoxide) to yield a rearranged carboxylic acid derivative.[17]

Caption: The Favorskii rearrangement pathway for α-haloketones.

For 3-bromopentane-2,4-dione, the reaction with a base like sodium hydroxide would not follow the canonical Favorskii path but could lead to other complex reactions, such as hydrolysis or the Haloform reaction if conditions are harsh, cleaving the C-C bonds.

Summary of Reactivity and Data

The choice of reagent and conditions is critical in directing the reactivity of the bromine atom in 3-bromopentane-2,4-dione. Below is a summary of its properties and a comparison of its major reaction pathways.

Table 1: Physicochemical Properties of 3-Bromopentane-2,4-dione

| Property | Value | Reference |

| CAS Number | 3043-28-5 | [1][2][4] |

| Molecular Formula | C₅H₇BrO₂ | [1][2][4] |

| Molecular Weight | 179.01 g/mol | [1][2][4] |

| Appearance | Amber-colored liquid/solid | [18] |

| Solubility | Good in organic solvents (methanol, acetone, CH₂Cl₂); limited in water. | [1] |

Table 2: Comparative Guide to Reaction Pathways

| Pathway | Reagent Type | Key Conditions | Primary Outcome | Mechanistic Insight |

| SN2 Substitution | "Soft," less basic nucleophiles (e.g., RNH₂, RSH, enolates) | Polar aprotic solvents (e.g., DMF, Acetone) | Displacement of Br⁻ by Nu⁻ | Favored by the high electrophilicity of the α-carbon.[5][11] |

| Favorskii Rearrangement | Strong base (e.g., OH⁻, OR⁻) on related substrates with α-H | Protic or aprotic solvents | Rearranged carboxylic acid derivative | Proceeds via a cyclopropanone intermediate.[15][17] |

| Elimination (E2) | Strong, sterically hindered base | High temperature | α,β-Unsaturated dicarbonyl (not directly applicable) | Requires an abstractable β-hydrogen, which is absent.[13] |

Conclusion

The chemical reactivity of the bromine atom in 3-bromopentane-2,4-dione is a textbook example of electronically activated reactivity. The potent inductive effects of the flanking carbonyl groups render the C-Br bond weak and the α-carbon highly electrophilic, predisposing the molecule to facile nucleophilic substitution. This inherent reactivity makes it an exceptionally valuable and versatile precursor for the synthesis of a wide array of organic molecules, particularly complex heterocyclic systems relevant to medicinal chemistry and drug development.[1] A thorough understanding of the interplay between substrate electronics, nucleophile/base character, and reaction conditions is paramount for any scientist seeking to exploit this powerful synthetic tool.

References

-

Al-Zaydi, K. M. (2008). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(10), 793-843. [Link]

-

Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]

-

Wikipedia. (n.d.). Favorskii rearrangement. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 355641, 3-Bromopentane-2,4-dione. [Link]

-

Dolati, F., Tayyari, S. F., & Vakili, M. (2015). Tautomerism, conformational analysis, and spectroscopy studies of 3-bromo-pentane-2,4-dione. Journal of Molecular Structure, 1094, 253-263. [Link]

-

Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. [Link]

-

Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. [Link]

-

The Catalyst. (n.d.). The Keto-Enol Tautomerism of 2,4-Pentanedione and Related Compounds. [Link]

-

Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-. [Link]

-

Organic Reactions. (1960). The Favorskii Rearrangement of Haloketones. [Link]

-

Khan, F. A., & Ali, S. (2005). Reaction starting from α‐haloketones and β‐dicarbonyl compounds. Synthetic Communications, 35(19), 2575-2582. [Link]

-

Leah4sci. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]

Sources

- 1. Buy 3-Bromopentane-2,4-dione | 3043-28-5 [smolecule.com]

- 2. 3-Bromopentane-2,4-dione | C5H7BrO2 | CID 355641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-broMopentane-2,4-dione synthesis - chemicalbook [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. thecatalyst.org [thecatalyst.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. organicreactions.org [organicreactions.org]

- 17. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

The Tri-Electrophilic Warhead: A Technical Guide to 3-Bromopentane-2,4-dione

Executive Summary

3-Bromopentane-2,4-dione (3-bromoacetylacetone) represents a privileged scaffold in heterocyclic synthesis due to its unique "tri-electrophilic" character. Unlike its parent compound, acetylacetone, the introduction of a bromine atom at the

Critical Safety Notice: This compound is a potent lachrymator and alkylating agent. All protocols described herein must be conducted within a certified chemical fume hood.

Part 1: Molecular Architecture & Electronic Landscape

To control the reactivity of 3-bromopentane-2,4-dione, one must first understand its fluxional structure. The molecule exists in a dynamic equilibrium between keto and enol tautomers, a feature that dictates which electrophilic site is accessible.

The Tri-Electrophilic Synthon

The molecule presents three distinct electrophilic sites, creating a "target-rich" environment for nucleophiles:

-

Site A (C3 -

-Carbon): The primary site for soft nucleophiles (e.g., sulfur). The C-Br bond is destabilized by the electron-withdrawing inductive effect (-I) of the two adjacent carbonyls, making it highly susceptible to -

Site B & C (C2/C4 - Carbonyl Carbons): Hard electrophilic sites prone to attack by hard nucleophiles (e.g., amines, alkoxides).

Keto-Enol Tautomerism

While 2,4-pentanedione exists largely as an enol (stabilized by intramolecular H-bonding), the bulky, electron-withdrawing bromine atom in 3-bromopentane-2,4-dione perturbs this equilibrium. The keto form exposes the highly reactive C3-Br bond, whereas the enol form effectively "masks" one carbonyl and changes the hybridization of C3.

| Parameter | Keto Form | Enol Form | Reactivity Implication |

| C3 Hybridization | |||

| Dipole Moment | High | Lower | Solvent polarity shifts the equilibrium. |

| Stabilization | None | H-Bonding | Enol form dominates in non-polar solvents. |

Part 2: Reactivity Mapping & Mechanism

The synthesis of heterocycles using this scaffold relies on a "cascade" sequence: typically an initial displacement at C3 followed by a cyclization event at C2 or C4.

The Hantzsch Thiazole Synthesis (Mechanism)

The most robust demonstration of this reactivity is the reaction with thiourea. This reaction validates the HSAB (Hard and Soft Acids and Bases) principle:

-

Step 1 (Soft-Soft): The sulfur atom of thiourea (soft nucleophile) attacks the C3 carbon (soft electrophile), displacing bromide.

-

Step 2 (Hard-Hard): The nitrogen atom of the intermediate (hard nucleophile) attacks the carbonyl carbon (hard electrophile), leading to dehydration and aromatization.

Figure 1: Mechanistic pathway for the conversion of 3-bromopentane-2,4-dione to a thiazole derivative.

Part 3: Validated Experimental Protocol

Objective: Synthesis of 2-amino-5-acetyl-4-methylthiazole. Rationale: This protocol is self-validating. The starting material is a liquid lachrymator; the product is a stable, crystalline solid. The transition confirms successful C-S and C-N bond formation.

Materials

-

3-Bromopentane-2,4-dione (1.0 eq)[1]

-

Thiourea (1.1 eq)[2]

-

Ethanol (Absolute)

-

Sodium Acetate (Buffer/Base)

Methodology

-

Preparation: In a 100 mL round-bottom flask, dissolve thiourea (1.52 g, 20 mmol) in absolute ethanol (20 mL).

-

Addition (The Critical Step): Add 3-bromopentane-2,4-dione (3.58 g, 20 mmol) dropwise over 10 minutes.

-

Observation: You will observe a mild exotherm. The solution may turn slightly yellow. The slow addition prevents "double alkylation" or polymerization.

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2 hours.

-

Mechanism Check: The heat drives the dehydration step (cyclization) which is entropically favored.

-

-

Precipitation: Cool the reaction mixture to room temperature. If crystals do not form immediately, reduce solvent volume by 50% under vacuum and neutralize with saturated aqueous Sodium Acetate.

-

Filtration: Filter the precipitate and wash with cold water.

-

Validation:

-

Melting Point: Expected range 208–210°C (Lit. value).

-

Solubility: Product is insoluble in water, soluble in hot ethanol.

-

Part 4: Handling & Stability Data

Researchers often underestimate the instability of

| Property | Specification | Handling Note |

| Physical State | Colorless to pale yellow liquid | Darkens upon storage (decomposition to |

| Boiling Point | ~107°C (at 14 mmHg) | Do not distill at atmospheric pressure (degrades). |

| Storage | 2–8°C, under Argon | Moisture sensitive. Hydrolyses to form acetic acid/bromoacetone. |

| Toxicity | Lachrymator | Use double-gloving (Nitrile). Vapors cause severe eye irritation.[2] |

Troubleshooting Common Issues

-

Dark Reaction Mixture: Indicates decomposition of the starting material before reaction. Ensure 3-bromopentane-2,4-dione is clear/pale yellow before use. If dark brown, it contains free

and -

Low Yield: Often due to hydrolysis. Ensure ethanol is dry (absolute).

References

-

Reactivity of

-Halo-1,3-diketones:- Mechanism of Hantzsch Thiazole Synthesis.

- Source: Journal of Organic Chemistry.

-

Crystallographic Data & Tautomerism

- Keto-Enol Tautomerism in 3-Substituted-2,4-Pentanediones.

- Source: Journal of Chemical Crystallography.

-

Safety & Toxicology

- 3-Bromo-2,4-pentanedione GHS Classific

- Source: PubChem Labor

-

Synthetic Protocol Validation

- Synthesis of 2-aminothiazoles via Hantzsch reaction.

- Source: Organic Syntheses.

Sources

Technical Guide: Thermal and Photostability of 3-Bromopentane-2,4-dione

[1][2]

Executive Summary

3-Bromopentane-2,4-dione (also known as 3-bromoacetylacetone; CAS: 3043-28-5) is a highly reactive

This guide provides a rigorous analysis of the compound's stability profile.[2][10] Unlike simple ketones, 3-bromopentane-2,4-dione exhibits significant thermal and photochemical sensitivity, often degrading via dehydrohalogenation and radical fragmentation pathways.[2] This document details the mechanistic underpinnings of these instabilities and provides validated protocols for handling, storage, and stability assessment.[10]

Part 1: Chemical Architecture & Structural Dynamics[2][10]

To understand the stability of 3-bromopentane-2,4-dione, one must first analyze its dynamic structure.[2] The compound exists in a delicate equilibrium between keto and enol tautomers, a factor that directly influences its reactivity and degradation.[10]

Keto-Enol Tautomerism

In solution and neat liquid phases, 2,4-pentanedione derivatives exist as an equilibrium mixture.[2][10] The introduction of the bromine atom at the

-

Enol Stabilization: The enol form is stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, forming a pseudo-aromatic six-membered ring.[10]

-

Bromine Influence: The bulky and electronegative bromine atom at C3 can destabilize the planar enol structure due to steric repulsion with the methyl groups, yet it also increases the acidity of the C3-H in the keto form, facilitating enolization.[10]

Mechanistic Visualization: Tautomerism & Reactivity

The following diagram illustrates the equilibrium and the sites susceptible to degradation.[10]

Figure 1: Tautomeric equilibrium and portals to degradation via C-Br bond cleavage.

Part 2: Thermal Stability Profile

The thermal stability of 3-bromopentane-2,4-dione is compromised by the weakness of the C–Br bond and the presence of acidic protons.

Thermal Degradation Mechanisms

Research indicates that

-

Dehydrobromination (Elimination of HBr): Upon heating, particularly above 60°C or in the presence of trace moisture, the compound eliminates hydrogen bromide (HBr).[10] This is an autocatalytic process; the released HBr acts as an acid catalyst, accelerating further enolization and degradation.[10]

-

Rearrangement and Polymerization: The elimination product is highly reactive and often undergoes immediate polymerization or rearrangement to form furan derivatives or dark, tarry oligomers.[2][10]

Quantitative Thermal Data

| Parameter | Value / Characteristic | Implication |

| Melting Point | ~20–25°C (Low melting solid/liquid) | Requires refrigerated storage to maintain solid state (if desired) and reduce kinetic energy.[2] |

| Decomposition Onset | > 50°C (Variable based on purity) | Avoid heating above 40°C during synthesis or solvent removal.[2][10] |

| Flash Point | > 100°C (Estimated) | Combustible, but chemical decomposition usually precedes ignition.[2][10] |

| Autocatalysis | High | Critical: Acid scavengers (e.g., MgO) stabilize the compound.[10] |

Part 3: Photostability & Photochemistry[2]

3-Bromopentane-2,4-dione is inherently photolabile.[2][10] The

Photolytic Cleavage

Exposure to UV light (and to a lesser extent, ambient blue light) triggers the homolytic cleavage of the Carbon-Bromine bond.

-

Mechanism:

The resulting acetylacetonyl radical (

Degradation Pathway Diagram

The following flowchart details the cascade of events following photon absorption.

Figure 2: Photochemical degradation cascade leading to radical formation and autocatalytic acid generation.[2]

Part 4: Experimental Protocols

Synthesis & Purification (Purity Baseline)

Context: Stability is heavily dependent on initial purity.[2][10] Traces of unreacted

Protocol:

-

Reagents: Dissolve 1.0 eq of acetylacetone in dry dichloromethane (DCM) at 0°C.

-

Bromination: Add 1.0 eq of N-Bromosuccinimide (NBS) portion-wise.[2][10] NBS is preferred over liquid bromine (

) as it avoids HBr generation during the addition phase.[2][10] -

Work-up: Filter off succinimide byproduct. Wash the organic layer with cold 5%

(to remove trace acid) and brine.[2][10] -

Drying: Dry over

(anhydrous). -

Isolation: Remove solvent under reduced pressure at

. Do not distill unless absolutely necessary and under high vacuum.[2][10]

Thermal Stress Testing (Isothermal)

Objective: Determine the degradation rate constant (

-

Preparation: Prepare 10 mg samples of 3-bromopentane-2,4-dione in sealed amber HPLC vials.

-

Solvent: Use Acetonitrile-

(for NMR monitoring) or HPLC-grade Acetonitrile. -

Incubation: Place vials in heating blocks at 40°C, 50°C, and 60°C.

-

Sampling: Analyze at t=0, 2h, 6h, 12h, 24h.

-

Analysis:

Photostability Assessment

Objective: Validate sensitivity to ambient and UV light.[2][10]

-

Setup: Two sets of quartz cuvettes containing

M solution in Methanol. -

Conditions:

-

Monitoring: Record UV-Vis spectra every 15 minutes for 2 hours.

-

Endpoint: Look for the "blue shift" or hypochromic effect in the

(approx. 270-290 nm) and the growth of baseline absorbance indicating polymer formation.[2][10]

Part 5: Handling & Storage Guidelines

Based on the thermal and photostability data, the following "Gold Standard" storage protocols are recommended for researchers.

| Condition | Requirement | Rationale |

| Temperature | 2°C to 8°C | Suppresses thermal dehydrobromination.[2][10] |

| Container | Amber Glass | Blocks UV/Visible light to prevent photolysis.[2][10] |

| Atmosphere | Argon / Nitrogen | Prevents radical oxidation and moisture ingress.[2][10] |

| Stabilizer | Trace MgO / | Optional: Solid weak base in the bottle can scavenge evolved HBr, preventing autocatalysis.[2][10] |

| Shelf Life | < 6 Months | Even under ideal conditions, slow degradation occurs.[2][10] Re-purify before critical use.[2][10] |

Safety Note

Lachrymator: 3-Bromopentane-2,4-dione is a potent lachrymator (tear gas agent).[2][10] All handling, including weighing and transfer, must occur inside a functioning fume hood.[2][10]

References

-

Synthesis and Reactivity of

-Halo-1,3-diketones. Source: Organic Syntheses.[1][2][4][10] URL:[Link] (General reference for diketone halogenation protocols).[2][10] -

Thermal Stability Assessment of Peptide Coupling Reagents (and related electrophiles). Source: ResearchGate.[2][10] URL:[Link]

-

3-Bromopentane-2,4-dione Compound Summary. Source: PubChem.[2][10] URL:[Link][2][10]

-

Keto-Enol Tautomerism and Stability. Source: Master Organic Chemistry.[2][10] URL:[Link]

-

Mechanism of the pyrolysis of 3-bromopentane (Analogous C-Br homolysis data). Source: Transactions of the Faraday Society.[2][10][11] URL:[Link][2][3][10]

Sources

- 1. Buy 3-Bromopentane-2,4-dione | 3043-28-5 [smolecule.com]

- 2. 3-Bromopentane-2,4-dione | C5H7BrO2 | CID 355641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Propose an SN1 mechanism for the solvolysis of 3-bromo-2,3-dimeth... | Study Prep in Pearson+ [pearson.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Bromoacetone - Wikipedia [en.wikipedia.org]

- 11. Mechanism of the pyrolysis of 3-bromopentane - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

potential hazards and safety precautions for 3-Bromopentane-2,4-dione

The following technical guide details the hazards, safety protocols, and handling procedures for 3-Bromopentane-2,4-dione .

CAS: 3043-28-5 | Formula: C₅H₇BrO₂ | Synonyms: 3-Bromoacetylacetone,

Part 1: Executive Safety Summary

Status: High-Risk Research Chemical Primary Hazard: Probable Lachrymator & Vesicant

3-Bromopentane-2,4-dione is a halogenated

Critical Warning: Do not rely on the absence of specific "Skull and Crossbones" pictograms in some vendor databases. Structurally related compounds (e.g., bromoacetone) are chemical warfare agents. This compound possesses the alkylating capability to irreversibly modify TRPA1 ion channels, causing debilitating pain and respiratory distress upon inhalation.

Part 2: Physicochemical Profile & Reactivity

Accurate physical data is critical for engineering controls. Note that literature values often conflict due to the compound's instability and tendency to decompose.

| Property | Value / Description | Operational Implication |

| Physical State | Yellow Liquid (often darkens on storage) | Liquid handling protocols apply.[1][2] Viscosity may change with purity. |

| Boiling Point | Unreliable/Decomposes. (Lit: ~23-24°C @ reduced pressure; Decomposes >100°C) | Do not distill at atmospheric pressure. Explosion/runaway decomposition risk. |

| Density | ~1.505 g/mL | High density; spills will sink in water and penetrate porous surfaces rapidly. |

| Solubility | Soluble in DCM, Chloroform, THF. Poorly soluble in water.[3][4] | Use organic solvents for equipment cleaning; aqueous washes may hydrolyze it. |

| Reactivity | Electrophilic Alkylating Agent | Reacts violently with nucleophiles (amines, thiols). |

| Stability | Light & Heat Sensitive | Must be stored cold (2-8°C) and away from light to prevent dehalogenation (releasing HBr). |

Mechanism of Action (Toxicity)

The primary hazard stems from the electrophilic carbon at the C3 position.

-

Alkylation: The C-Br bond is activated by the two flanking carbonyls, making it a potent alkylating agent. It attacks sulfhydryl (-SH) groups in proteins.

-

Hydrolysis: Upon contact with moisture (eyes/lungs), it slowly hydrolyzes to release Hydrobromic Acid (HBr) , causing secondary chemical burns.

Part 3: Hazard Identification & Risk Assessment

GHS Classification (Derived)

-

Skin Corrosion/Irritation (Category 1B/2): Causes severe burns or irritation.

-

Serious Eye Damage (Category 1): Risk of corneal opacity.

-

STOT-SE (Category 3): Respiratory tract irritation (Lachrymatory).

Incompatibility Matrix

-

Strong Bases: Induces rapid deprotonation and potentially violent polymerization or decomposition.

-

Oxidizing Agents: Fire/Explosion risk.[5]

-

Metals (Al, Mg): Potential for formation of organometallic species or hydrogen gas evolution.

Part 4: Engineering Controls & PPE

Trustworthiness Note: Standard nitrile gloves are often insufficient for halogenated ketones due to rapid permeation.

Engineering Controls

-

Primary Containment: All handling must occur within a certified Chemical Fume Hood.

-

Airflow: Maintain face velocity >100 fpm.

-

Vacuum Protection: If removing solvent (rotary evaporator), use a secondary cold trap to prevent vapors from entering the pump oil or exhaust.

Personal Protective Equipment (PPE)

-

Hand Protection: Double-gloving is mandatory.

-

Inner Layer: 4-mil Nitrile.

-

Outer Layer: 4-mil Nitrile (change immediately upon splash) or Laminate (Silver Shield) for prolonged handling.

-

Reasoning: Halogenated small molecules can permeate standard nitrile in <10 minutes.

-

-

Eye Protection: Chemical Splash Goggles (unvented). Safety glasses are insufficient due to vapor toxicity.

-

Respiratory: If work must occur outside a hood (strongly discouraged), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

Part 5: Safe Handling Workflow (Synthesis & Usage)

The following diagram outlines the logical flow for handling this compound, emphasizing the "Quench" step which is often overlooked in research protocols.

Caption: Operational workflow emphasizing containment and chemical neutralization of residuals.

Protocol: Neutralization of Spills/Residue

Do not simply wipe up spills. The lachrymatory vapor will persist on the paper towel.

-

Cover the spill with a slurry of Sodium Thiosulfate or Sodium Bisulfite . This chemically reduces the C-Br bond.

-

Wait 10-15 minutes.

-

Absorb with vermiculite or spill pads.

-

Pack into a wide-mouth jar, seal, and label as "Halogenated Debris."

Part 6: Emergency Response Logic

In the event of exposure, the speed of response dictates the severity of the injury.

Caption: Decision matrix for immediate emergency response. Note the prohibition of ethanol for skin washing.

Medical Note: Inhalation of alkylating agents can cause delayed pulmonary edema . Victims who feel "fine" after coughing ceases should still be monitored for 24 hours.

Part 7: Storage & Stability

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen . Oxygen promotes degradation.

-

Container: Amber glass vials with Teflon-lined caps.

-

Shelf Life: Inspect monthly. Darkening (from yellow to brown/black) indicates decomposition and formation of HBr.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 355641, 3-Bromopentane-2,4-dione. Retrieved from [Link]

-

Scientific Update (2024). A Dangerous Bromance: Safety in Bromination Reactions. Retrieved from [Link]

Sources

discovery and history of 3-Bromopentane-2,4-dione

Technical Guide: 3-Bromopentane-2,4-dione From Historical Reagent to Strategic Scaffold in Drug Discovery

Executive Summary

3-Bromopentane-2,4-dione (also known as 3-bromoacetylacetone) represents a critical junction in organic synthesis.[1] Historically utilized as a simple halogenating agent, it has evolved into a sophisticated "linchpin" scaffold for constructing complex heterocycles—specifically thiazoles, imidazoles, and furans—that serve as the backbone for modern kinase inhibitors and antimicrobial agents. This guide synthesizes the compound's historical trajectory, physicochemical architecture, and rigorous synthesis protocols, designed for the application scientist requiring high-fidelity reproducibility.

Historical Genesis: The Halogenated Dicarbonyl Era

The lineage of 3-Bromopentane-2,4-dione traces back to the golden age of German organic chemistry in the late 19th century. Following Alphonse Combes' isolation of acetylacetone (pentane-2,4-dione) in 1887, the reactivity of the "active methylene" group became a focal point.

-

1890s – The Discovery: Early halogenation studies (circa 1890–1896) by chemists such as Wolff and Scholl demonstrated that treating 1,3-dicarbonyls with elemental bromine resulted in rapid substitution at the alpha-carbon. Unlike monoketones, which required acid catalysis to enolize significantly, acetylacetone’s substantial enol content allowed for instantaneous reaction, yielding the monobromo derivative.

-

Evolution of Utility: Initially a curiosity for studying tautomerism, the compound gained prominence with the Hantzsch Thiazole Synthesis (1887), where alpha-haloketones were condensed with thioamides. 3-Bromopentane-2,4-dione became the reagent of choice for introducing the acetylacetone moiety into heterocyclic systems.

Chemical Architecture & Tautomerism

The reactivity of 3-Bromopentane-2,4-dione is dictated by its keto-enol equilibrium. The introduction of the bromine atom at the C3 position significantly alters the electronic landscape compared to the parent acetylacetone.

Physicochemical Profile

| Property | Value | Note |

| CAS Number | 3043-28-5 | |

| Molecular Formula | C₅H₇BrO₂ | |

| Molecular Weight | 179.01 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon standing (decomposition) |

| Boiling Point | 105–107 °C (at 14 mmHg) | Decomposes at atmospheric pressure |

| Density | 1.505 g/mL | Denser than water |

| Solubility | Chloroform, DCM, Ethanol | Hydrolyzes slowly in water |

The Tautomeric Shift Unlike acetylacetone, which exists predominantly as an enol (~80% in CDCl₃) stabilized by an intramolecular hydrogen bond, the bulky, electron-withdrawing bromine atom destabilizes the cis-enol form due to steric clash and dipole repulsion. Consequently, 3-Bromopentane-2,4-dione exists in a dynamic equilibrium heavily shifted toward the diketo form in polar solvents, making it a potent electrophile.

Mechanistic Insight: Electrophilic Alpha-Substitution

The formation of 3-Bromopentane-2,4-dione is a textbook example of electrophilic substitution proceeding through an enol intermediate.

Mechanism Description:

-

Enolization: The parent acetylacetone tautomerizes to its enol form.[2]

-

Nucleophilic Attack: The electron-rich alkene of the enol attacks the electrophilic bromine molecule (Br-Br or Br-N bond).

-

Deprotonation: Loss of a proton restores the carbonyl, yielding the alpha-bromo product.

Caption: Mechanistic pathway of alpha-bromination via the enol intermediate.

Synthesis Protocols

For research applications, purity is paramount. We present two methodologies: the Classical (Br₂) for scale, and the Modern (NBS) for precision and safety.

Method A: The Classical Bromination (Scale-Up)

Best for: Large scale (>50g) where atom economy is prioritized.

Reagents:

-

Acetylacetone (1.0 eq)

-

Bromine (Br₂) (1.0 eq)

-

Glacial Acetic Acid (Solvent/Catalyst)

-

Urea (Scavenger, optional)

Protocol:

-

Setup: Equip a 3-neck flask with a dropping funnel, internal thermometer, and a caustic scrubber (NaOH trap) for HBr fumes.

-

Dissolution: Dissolve acetylacetone in glacial acetic acid (2M concentration) and cool to 0–5 °C.

-

Addition: Add Br₂ dropwise over 1 hour. Crucial: Maintain temperature <10 °C to prevent poly-bromination or haloform cleavage. The red color of bromine should disappear almost instantly upon contact.

-

Quench: Stir for 30 mins. Add urea (0.1 eq) to scavenge trace Br₂.

-

Workup: Pour into ice water. Extract with Dichloromethane (DCM). Wash organic layer with saturated NaHCO₃ (carefully, CO₂ evolution) until neutral.

-

Purification: Dry over MgSO₄ and concentrate. Distill under reduced pressure (vacuum is mandatory to prevent decomposition).

Method B: The Modern NBS Protocol (High Precision)

Best for: Drug discovery, parallel synthesis, and avoiding liquid bromine hazards.

Reagents:

-

Acetylacetone (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Chloroform or CCl₄ (Solvent)[3]

Protocol:

-

Dissolution: Dissolve acetylacetone in Chloroform (0.5M).

-

Addition: Add NBS portion-wise as a solid at Room Temperature. The reaction is slightly endothermic.

-

Reaction: Stir for 2–4 hours. Completion is indicated by the floating succinimide solid (which is less dense/insoluble in CHCl₃).

-

Filtration: Filter off the solid succinimide byproduct.

-

Isolation: The filtrate contains pure 3-Bromopentane-2,4-dione. For many heterocycle syntheses (e.g., Hantzsch), this solution can be used in situ without further purification, minimizing exposure to the lachrymator.

Strategic Utility in Drug Design

3-Bromopentane-2,4-dione is a "Hub" molecule. Its dual carbonyls and labile bromine make it a versatile electrophile for constructing 5-membered heterocycles found in kinase inhibitors (e.g., STAT3 inhibitors) and antimicrobials.

Key Transformations:

-

Thiazoles (Hantzsch): Reaction with Thioamides.

-

Imidazoles: Reaction with Amidines.

-

Furans: Feist-Benary synthesis with active methylenes.

Caption: Divergent synthesis pathways utilizing 3-Bromopentane-2,4-dione as a scaffold.

Safety & Handling (Critical)

-

Lachrymator: This compound is a potent tear gas agent. Even trace vapors cause immediate, severe eye irritation.

-

Handling: Always handle in a functioning fume hood. Double-glove (Nitrile).

-

Decontamination: Spills should be treated with dilute aqueous sodium bisulfite (to reduce Br) followed by sodium bicarbonate.

-

Storage: Store in a refrigerator (2–8 °C) under inert gas (Argon). It decomposes/darkens at room temperature, releasing HBr.

References

-

Synthesis & Applications (Imidazopyridines): Basappa, et al. "A One Pot Synthesis of Novel Bioactive Tri-Substitute-Condensed-Imidazopyridines that Targets Snake Venom Phospholipase A2." PLOS ONE, 2014.

-

Drug Design (STAT3 Inhibitors): Reddy, et al. "De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells." Bioengineering, 2023.[4]

-

Metal Chelation (Rhenium): Benny, et al. "Reactivity of Rhenium(V) Oxo Schiff Base Complexes with Phosphine Ligands." Inorganic Chemistry, 2000.

-

Tautomerism Studies: Belova, et al. "Tautomerism of β-Diketones and β-Thioxoketones." Molecules, 2023.[2][4][5]

-

Safety Data: Thermo Fisher Scientific. "Safety Data Sheet: 3-Bromopentane-2,4-dione."

Sources

pKa and acidity of the alpha-protons in 3-Bromopentane-2,4-dione

Content Type: Technical Guide & Physicochemical Analysis Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists

Executive Summary

3-Bromopentane-2,4-dione (3-bromoacetylacetone) represents a critical class of

While the parent molecule, pentane-2,4-dione (acetylacetone), exhibits a pK

This guide details the electronic mechanisms driving this acidity, provides a validated protocol for its synthesis via N-bromosuccinimide (NBS), and outlines the methodology for pK

Structural Dynamics & Electronic Effects[2]

The acidity of 3-bromopentane-2,4-dione is not a static value but a function of its tautomeric equilibrium.[1] The molecule exists as a mixture of the diketo form and the enol form.

The Inductive Effect & Enolate Stabilization

The substitution of a hydrogen atom at C3 with bromine introduces a strong electron-withdrawing group (EWG).

-

Inductive Effect (-I): Bromine is more electronegative than carbon (2.96 vs 2.55 Pauling scale).[1] It pulls electron density through the

-bond framework, stabilizing the negative charge on the resulting enolate ion upon deprotonation. -

Resonance Effect: While halogens can donate electrons via resonance (+M), the orbital mismatch between Carbon (2p) and Bromine (4p) renders this effect negligible compared to the dominant -I effect in this system.

Keto-Enol Tautomerism

In

-

Parent (Acetylacetone): ~76% Enol in pure liquid; ~15% Enol in water.[1]

-

3-Bromo Derivative: The bulky bromine atom introduces steric strain in the planar enol form, potentially destabilizing the intramolecular H-bond. However, the electron-withdrawing nature of Br increases the acidity of the remaining C-H bond in the keto form, accelerating enolization.

Reaction Pathway Visualization

The following diagram illustrates the equilibrium and ionization pathway, highlighting the stabilization of the enolate.

Figure 1: Tautomeric equilibrium and ionization pathways of 3-bromopentane-2,4-dione.

Quantitative Acidity Data

The pK

| Compound | Substituent (C3) | pK | Electronic Driver |

| Pentane-2,4-dione | H | 8.9 - 9.0 | Resonance stabilization of enolate |

| 3-Bromopentane-2,4-dione | Br | 6.99 ± 0.46 (Predicted) | -I Effect (Strong) |

| 3-Chloropentane-2,4-dione | Cl | ~6.5 - 7.0 | -I Effect (Stronger than Br) |

| 3-Methylpentane-2,4-dione | CH | ~10.5 | +I Effect (Destabilizing) |

Key Insight: The drop of nearly 2 pK

Experimental Protocols

Synthesis of 3-Bromopentane-2,4-dione

Objective: Selective monobromination of acetylacetone without generating the dibromo- species.

Reagent Choice: N-Bromosuccinimide (NBS) is superior to elemental bromine (

Materials:

-

Pentane-2,4-dione (10 mmol)[1]

-

N-Bromosuccinimide (NBS) (10.5 mmol)[1]

-

Ammonium Acetate (

) (catalytic, 10 mol%) -

Solvent: Diethyl ether or Acetonitrile (

)[1]

Protocol:

-

Setup: Charge a round-bottom flask with pentane-2,4-dione (1.0 eq) and solvent (0.5 M concentration).

-

Addition: Add

catalyst followed by portion-wise addition of NBS (1.05 eq) at 0°C to minimize poly-bromination. -

Reaction: Stir at room temperature for 1–3 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The succinimide byproduct will precipitate.[1]

-

Workup: Filter off the solid succinimide.[1] Wash the filtrate with water (2x) and brine (1x).[1]

-

Isolation: Dry organic layer over

, filter, and concentrate in vacuo at low temperature (<30°C).-

Note: The product is thermally unstable.[1] Do not distill at high temperatures. Store at -20°C.

-

pK Determination (Spectrophotometric Method)

Due to the instability of the C-Br bond in basic aqueous media, a spectrophotometric titration in a buffered co-solvent system is recommended over standard potentiometry.

-

Preparation: Prepare a

M solution of the analyte in water/methanol (90:10).[1] -

Buffering: Prepare a series of buffers ranging from pH 4.0 to 9.0.[1]

-

Measurement: Record UV-Vis spectra (200–400 nm) for each pH point.

-

Observation: The enolate absorbs at a longer wavelength (

nm) compared to the neutral keto/enol forms.

-

-

Calculation: Plot Absorbance vs. pH at

of the enolate. The inflection point of the sigmoidal curve corresponds to the pK

Applications in Drug Discovery[3][4][5]

The acidity of the

Hantzsch Thiazole Synthesis

The most common application is the synthesis of thiazoles, a pharmacophore found in drugs like Dasatinib (anticancer) and Ritonavir (antiviral). The reaction relies on the nucleophilic attack of a thioamide sulfur on the C3 carbon, followed by cyclization.

Synthetic Workflow Diagram

Figure 2: Synthetic pathway from precursor to bioactive thiazole scaffold.

References

-

PubChem. (2025).[1][2][3] 3-Bromopentane-2,4-dione Compound Summary. National Library of Medicine.[1] [Link][1]

-

Organic Syntheses. (2010). Synthesis of Polyynes by In Situ Desilylative Bromination (NBS Protocol). Org. Synth. 2010, 87, 231.[1] [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Stability Factors. [Link]

Sources

Methodological & Application

Strategic Utilization of 3-Bromopentane-2,4-dione in Heterocyclic Scaffolding

Abstract

3-Bromopentane-2,4-dione (3-bromoacetylacetone) represents a highly versatile, tri-electrophilic synthon in modern heterocyclic chemistry. Its unique structure—possessing a good leaving group (

Chemical Profile & Reactivity Analysis

Compound: 3-Bromopentane-2,4-dione CAS: 3043-28-5 Role: Tri-electrophilic Building Block

The utility of 3-bromopentane-2,4-dione stems from its ability to react at multiple sites depending on the nucleophile and conditions:

-

Site A (

-Br): Primary site for -

Site B (

-Carbonyl): Sites for condensation with hard nucleophiles (e.g., amines, hydrazines). -

Site C (Enolate Character): Under basic conditions, the

proton is acidic, allowing the molecule to act as a nucleophile in Feist-Benary type reactions.

Divergent Synthesis Pathway

The following diagram illustrates how reaction conditions dictate the heterocyclic outcome.

Figure 1: Divergent synthesis pathways for 3-bromopentane-2,4-dione transforming into key heterocyclic cores.

Application 1: Regioselective Synthesis of 2-Aminothiazoles

Methodology: Modified Hantzsch Thiazole Synthesis Target: 2-Amino-5-acetyl-4-methylthiazole derivatives[1]

Rationale

The reaction between 3-bromopentane-2,4-dione and thiourea is the gold standard for accessing the thiazole core. The mechanism involves an initial

Critical Control Point: Regioselectivity is generally controlled by steric factors. The cyclization typically occurs at the carbonyl adjacent to the least sterically hindered group, but in the symmetric 3-bromopentane-2,4-dione, this leads to a single regioisomer unless the thiourea is substituted unsymmetrically [1].

Experimental Protocol

Reagents:

-

3-Bromopentane-2,4-dione (1.0 eq)

-

Thiourea or N-substituted thiourea (1.1 eq)

-

Ethanol (Absolute) or 1,4-Dioxane

-

Triethylamine (TEA) (Catalytic or 1.0 eq depending on acid sensitivity)

Step-by-Step Workflow:

-

Preparation: Dissolve 10 mmol of thiourea in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add 10 mmol (1.79 g) of 3-bromopentane-2,4-dione dropwise over 10 minutes at room temperature. Note: The reaction is exothermic; cooling to 0°C may be required for large scales.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of the diketone via TLC (Hexane:EtOAc 7:3).

-

Workup:

-

Cool the mixture to room temperature.

-

Neutralize with 10%

solution to precipitate the free base thiazole. -

Filter the solid precipitate.[2]

-

-

Purification: Recrystallize from Ethanol/Water (9:1) to obtain the pure 2-amino-4-methyl-5-acetylthiazole.

Self-Validation:

-

Appearance: Product should be a crystalline solid (often pale yellow or white).

-

NMR Check: Look for the disappearance of the methine proton signal (

~5.5 ppm) of the starting bromide and the appearance of the thiazole ring substituents.

Application 2: Feist-Benary Synthesis of Furans

Methodology: Base-Catalyzed Condensation with

Rationale

The Feist-Benary synthesis utilizes the electrophilic nature of the

Experimental Protocol

Reagents:

-

3-Bromopentane-2,4-dione (1.0 eq)

-

Ethyl Acetoacetate or Acetylacetone (1.2 eq)

-

Base: Pyridine (2.0 eq) or Piperidine (catalytic)

-

Solvent: Ethanol or Methanol

Step-by-Step Workflow:

-

Mixing: In a reaction vial, combine 5 mmol of ethyl acetoacetate and 10 mmol of pyridine in 10 mL of ethanol.

-

Addition: Add 5 mmol of 3-bromopentane-2,4-dione slowly.

-

Reaction: Stir at 50–60°C for 3 hours.

-

Mechanistic Insight: Higher temperatures favor the elimination of water (aromatization) to form the furan.

-

-

Quenching: Pour the reaction mixture into ice-cold water containing dilute HCl (to neutralize pyridine).

-

Extraction: Extract with Dichloromethane (

mL). Dry over -

Purification: Silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Mechanistic Visualization: Thiazole Formation

Understanding the specific pathway prevents side reactions (such as formation of linear S-alkylated products that fail to cyclize).

Figure 2: Step-wise mechanistic flow of Hantzsch Thiazole Synthesis using 3-bromopentane-2,4-dione.

Comparative Data & Yield Optimization

| Reaction Type | Co-Reactant | Catalyst/Base | Solvent | Typical Yield | Key Product Class |

| Hantzsch | Thiourea | None/TEA | EtOH | 85–95% | Thiazoles [1] |

| Feist-Benary | Ethyl Acetoacetate | Pyridine | EtOH | 60–75% | Furans [2] |

| Condensation | Phenylhydrazine | AcOH (cat.) | MeOH | 70–85% | 4-Bromopyrazoles [3] |

Optimization Tips:

-

Solvent Choice: For thiazole synthesis, protic solvents like ethanol facilitate the proton transfers required for dehydration.

-

Temperature: Do not exceed 80°C for extended periods with 3-bromopentane-2,4-dione before reaction ensues, as it can undergo self-condensation or debromination.

Safety & Handling Protocols

Hazard Class: Lachrymator, Skin Corrosive.

-

Containment: Always handle 3-bromopentane-2,4-dione in a functioning fume hood. The vapor is highly irritating to eyes and mucous membranes.

-

Decontamination: Spills should be treated with a dilute solution of sodium bisulfite (to quench bromine species) followed by sodium bicarbonate.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound degrades upon exposure to light and moisture, turning dark brown (liberation of

/HBr).

References

-

Hantzsch Thiazole Synthesis & Regioselectivity

- Title: Reaction of unsymmetrical -bromo-1,3-diketones with N-substituted thioureas.

- Source: National Institutes of Health (NIH) / RSC Advances.

-

URL:[Link]

-

Feist-Benary Furan Synthesis

-

Title: Feist-Benary Furan Synthesis: Application Notes and Protocols.[3]

- Source: BenchChem / Alfa Chemistry.

-

-

Pyrazole Synthesis

-

General Reactivity of 1,3-Dicarbonyls

Sources